1-Ethylpyridinium trifluoroacetate
Description
Properties
Molecular Formula |
C9H10F3NO2 |
|---|---|
Molecular Weight |
221.18 g/mol |
IUPAC Name |
1-ethylpyridin-1-ium;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C7H10N.C2HF3O2/c1-2-8-6-4-3-5-7-8;3-2(4,5)1(6)7/h3-7H,2H2,1H3;(H,6,7)/q+1;/p-1 |
InChI Key |
KRZJGQOCEVNBKP-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=CC=CC=C1.C(=O)(C(F)(F)F)[O-] |
Synonyms |
ethylpyridinium ethylpyridinium bromide N-ethylpyridinium N-ethylpyridinium tetrafluoroborate N-ethylpyridinium trifluoroacetate |
Origin of Product |
United States |
Scientific Research Applications
Organic Reactions
1-Ethylpyridinium trifluoroacetate has been employed as a solvent and catalyst in several organic reactions:
- Diels-Alder Reactions : This ionic liquid has been shown to enhance the kinetics of Diels-Alder reactions, providing higher yields and shorter reaction times compared to conventional solvents. Theoretical studies indicate that it acts as an excellent solvent for these reactions, facilitating better interaction between reactants .
- Friedel-Crafts Reactions : It has been utilized in both Friedel-Crafts alkylation and acylation reactions. The ionic liquid's ability to stabilize intermediates improves reaction efficiency, yielding products with minimal side reactions .
- Asymmetric Synthesis : The ionic liquid has also been explored for asymmetric Friedel-Crafts reactions, demonstrating potential in synthesizing chiral compounds with high enantioselectivity .
Reusability and Environmental Impact
One of the significant advantages of using this compound is its reusability. Studies have shown that it can be recycled multiple times with only a slight decrease in yield, making it a more sustainable choice compared to traditional solvents .
Solubility Enhancement
This compound exhibits enhanced solubility properties for various organic compounds, particularly nucleosides. Research indicates that this ionic liquid can significantly improve the solubility of nucleoside analogs, which are crucial in antiviral therapies. For instance, thymidine showed improved solubility when dissolved in this ionic liquid compared to other solvents .
Diels-Alder Reaction Case Study
In a study investigating the Diels-Alder reaction between isoprene and acrylic acid using this compound as a solvent, researchers found that the reaction proceeded more rapidly than in conventional solvents. The yield was notably higher (up to 95%) with reduced reaction times (approximately 30 minutes) compared to several hours required in traditional methods .
Friedel-Crafts Acylation
Another case study focused on the Friedel-Crafts acylation of aromatic compounds using this compound as a solvent demonstrated improved yields (up to 90%) and selectivity for the desired acylated products. The study highlighted the ionic liquid's ability to stabilize reactive intermediates effectively .
Data Table: Summary of Applications
| Application Type | Reaction Type | Yield (%) | Benefits |
|---|---|---|---|
| Organic Reactions | Diels-Alder | Up to 95% | Enhanced kinetics and yield |
| Organic Reactions | Friedel-Crafts Acylation | Up to 90% | Improved selectivity and stability |
| Solubility Enhancement | Nucleoside Solubility | High | Significant improvement over traditional solvents |
Preparation Methods
Reaction Parameters
Table 1 presents the typical reaction parameters for the preparation of 1-ethylpyridinium trifluoroacetate based on synthesis methods for similar pyridinium-based ionic liquids.
Table 1: Typical Reaction Parameters for this compound Synthesis
| Parameter | Quaternization Step | Anion Exchange Step |
|---|---|---|
| Temperature | 70-80°C | Room temperature to 50°C |
| Reaction Time | 24-48 hours | 2-4 hours |
| Solvent | Acetonitrile or solvent-free | Water or acetone |
| Molar Ratio (Reactants) | Pyridine:Ethylating agent (1:1.2) | 1-Ethylpyridinium halide:Trifluoroacetate salt (1:1.1) |
| Atmosphere | Inert (nitrogen or argon) | Air |
| Pressure | Atmospheric | Atmospheric |
Purification and Characterization
Purification Techniques
After synthesis, this compound typically requires purification to remove unreacted starting materials and byproducts. Common purification methods include:
- Washing with organic solvents (e.g., ethyl acetate, diethyl ether) to remove unreacted pyridine and ethylating agents
- Activated charcoal treatment to remove colored impurities
- Vacuum drying to remove volatile components
Characterization Methods
The characterization of this compound typically involves:
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F)
- Fourier Transform Infrared (FTIR) spectroscopy
- Mass spectrometry
- Elemental analysis
- Thermal analysis (e.g., differential scanning calorimetry)
Applications and Significance in Synthesis
Understanding the preparation methods of this compound is crucial due to its significant applications in organic synthesis, particularly as a catalyst and reaction medium.
Catalytic Applications
This compound has been found to be an excellent catalyst for various organic reactions, including:
- Diels-Alder reactions: The ionic liquid significantly increases the reaction rate compared to conventional organic solvents
- Aminolysis of epoxides: Reactions proceed smoothly under mild conditions without additional catalysts, yielding β-aminoalcohols in high conversions
Reaction Mechanism in Catalysis
The catalytic mechanism of this compound has been elucidated through theoretical studies. Both the cation and anion play important roles in promoting reactions:
- The cation [epy]⁺ acts as a Lewis acid, associating with functional groups (e.g., C≡N in acrylonitrile) via hydrogen bonding
- The anion [CF₃COO]⁻ forms hydrogen bonds with reactants, influencing their electron distribution
- These interactions collectively lower energy barriers for reactions
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-ethylpyridinium trifluoroacetate to achieve high purity and yield?
- Methodology : The synthesis mechanism involves the reaction of pyridinium derivatives with trifluoroacetic acid. Zhu et al. (2011) utilized quantum chemical calculations (B3LYP/6-311++G(d,p)) to analyze the proton transfer and ion-pair formation steps, identifying optimal molar ratios and reaction conditions (e.g., equimolar reactants, ambient temperature) to minimize byproducts . Ethanol or water is often used as a solvent to facilitate crystallization and purification. Post-synthesis characterization via NMR and FT-IR ensures structural integrity and purity >95% .
Q. What spectroscopic and analytical techniques are effective for characterizing this compound?
- Methodology :
- X-ray Photoelectron Spectroscopy (XPS) : Used to study electronic structure by analyzing core-electron binding energies (e.g., C 1s, N 1s, F 1s signals). DFT/MRCI methods (aug-cc-pCVTZ basis set) validate experimental XPS data, resolving contributions from trifluoroacetate anions and pyridinium cations .
- NMR and FT-IR : Confirm ionic pairing and hydrogen-bonding interactions. For example, H NMR detects ethyl group protons (~1.4 ppm for CH, ~4.5 ppm for CH), while FT-IR identifies C=O stretching (1730–1750 cm) in the trifluoroacetate moiety .
Q. What are the key physicochemical properties (e.g., density, viscosity) of this compound under varying conditions?
- Methodology : Density and viscosity are temperature-dependent. For analogous ionic liquids (e.g., [emim][Trifluoroacetate]), density decreases linearly with temperature (278–322 K), while viscosity follows an Arrhenius relationship. Experimental data for this compound can be extrapolated using empirical equations (e.g., ) or molecular dynamics simulations .
Advanced Research Questions
Q. How does this compound influence reaction mechanisms in aminolysis of epoxides?
- Methodology : As a green solvent, it stabilizes transition states via hydrogen bonding. Malhotra et al. (2008) demonstrated its role in aminolysis of epoxides with amines, achieving >90% yield at 80°C. The ionic liquid’s trifluoroacetate anion acts as a weak base, facilitating nucleophilic attack while suppressing side reactions (e.g., ring-opening polymerization). Reaction kinetics are monitored via GC-MS or H NMR to quantify regioselectivity .
Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?
- Methodology :
- DFT (B3LYP/6-311++G(d,p)) : Predicts optimized geometries, charge distribution, and hydrogen-bonding networks. Zhu et al. (2011) used this to map the synthesis mechanism and catalytic sites .
- MP2/6-311+G(d,p) : Evaluates leaving-group abilities in gas-phase reactions. Trifluoroacetate exhibits higher reactivity than bromide in S2 reactions due to greater exothermicity (ΔH = -32 kcal/mol for trifluoroacetate vs. -28 kcal/mol for bromide) .
Q. How does the presence of trifluoroacetate affect the compound’s thermal stability and decomposition pathways?
- Methodology : Thermogravimetric analysis (TGA) under nitrogen reveals decomposition onset temperatures (~250°C). Trifluoroacetate decomposes via C–F bond cleavage, releasing CO and CF radicals, detected via mass spectrometry. Competing pathways (e.g., decarboxylation vs. defluorination) are quantified using Arrhenius parameters derived from isothermal TGA data .
Q. How do data contradictions arise in assessing trifluoroacetate’s leaving-group ability across phases?
- Analysis : In gas-phase reactions, trifluoroacetate is a better leaving group than bromide (reactivity order: I > CFCOO > Br) due to lower bond dissociation energy. In condensed phases, solvation effects reverse this order (I > Br > CFCOO) because trifluoroacetate’s basicity (pK ~0.5) is lower than bromide’s (pK ~-9). Researchers must account for solvent polarity when extrapolating gas-phase data to solution-phase systems .
Methodological Notes
- Synthesis Optimization : Include inert atmosphere (N) to prevent moisture absorption, which can hydrolyze trifluoroacetate .
- Spectroscopy : Use deuterated solvents (e.g., DO) for NMR to avoid signal overlap from protic impurities .
- Computational Validation : Cross-check DFT results with experimental XPS or IR data to resolve ambiguities in charge distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
